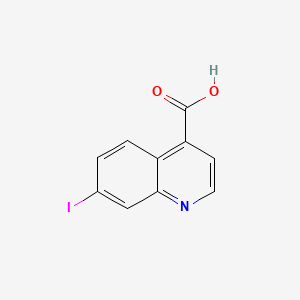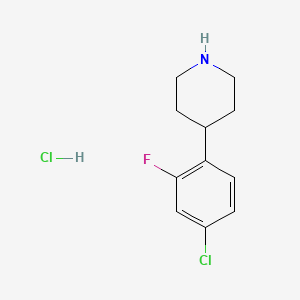![molecular formula C13H11F2NO3S B13636897 Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylate ester group. The presence of the difluorophenoxy group adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 3,4-difluorophenol with ethyl 2-bromoacetate to form ethyl 2-(3,4-difluorophenoxy)acetate. This intermediate is then reacted with thioamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
Ethyl 2-(3,4-difluoro-phenoxy)acetate: Similar structure but lacks the thiazole ring.
N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide: Contains a similar difluorophenoxy group but has a different core structure
Uniqueness
Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of both the thiazole ring and the difluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H11F2NO3S |
|---|---|
分子量 |
299.29 g/mol |
IUPAC名 |
ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11F2NO3S/c1-2-18-13(17)11-7-20-12(16-11)6-19-8-3-4-9(14)10(15)5-8/h3-5,7H,2,6H2,1H3 |
InChIキー |
ZMTQBYCTQAGGFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)COC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
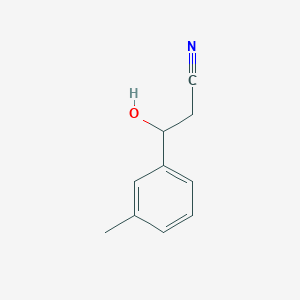



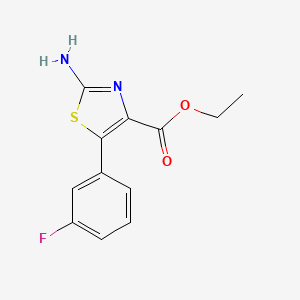
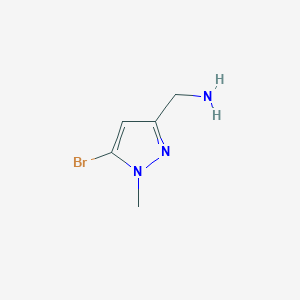
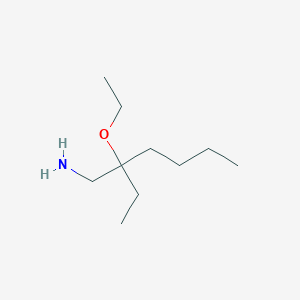

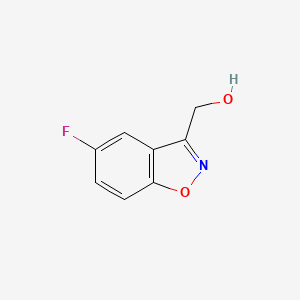
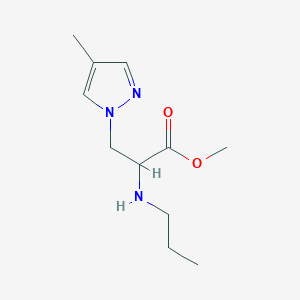
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
